[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 953748-84-0
VCID: VC6533022
InChI: InChI=1S/C13H12N4/c14-7-10-5-6-13(15-8-10)17-9-16-11-3-1-2-4-12(11)17/h1-6,8-9H,7,14H2
SMILES: C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)CN
Molecular Formula: C13H12N4
Molecular Weight: 224.267

[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine

CAS No.: 953748-84-0

Cat. No.: VC6533022

Molecular Formula: C13H12N4

Molecular Weight: 224.267

* For research use only. Not for human or veterinary use.

[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine - 953748-84-0

Specification

CAS No. 953748-84-0
Molecular Formula C13H12N4
Molecular Weight 224.267
IUPAC Name [6-(benzimidazol-1-yl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C13H12N4/c14-7-10-5-6-13(15-8-10)17-9-16-11-3-1-2-4-12(11)17/h1-6,8-9H,7,14H2
Standard InChI Key MECNWPUYNNZCLT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a methanamine group and at the 6-position with a benzodiazole moiety. The benzodiazole component comprises a fused benzene and diazole ring, contributing aromaticity and hydrogen-bonding capabilities. The pyridine nitrogen and benzodiazole’s imine groups enhance polarity, while the methanamine side chain introduces basicity (pKa ~9.5–10.5), influencing solubility and membrane permeability .

Key Structural Attributes:

  • Aromatic Systems: Dual aromatic rings (pyridine and benzodiazole) enable π-π stacking with biological targets.

  • Hydrogen-Bond Donors/Acceptors: The amine group and diazole nitrogens facilitate interactions with enzymes and receptors.

  • Planarity: The fused benzodiazole system restricts conformational flexibility, potentially enhancing target selectivity.

Synthetic Accessibility

While no explicit synthesis route for this compound is documented, analogous benzodiazole-pyridine hybrids are typically constructed via:

  • Nucleophilic Aromatic Substitution: Introducing the benzodiazole group to halogenated pyridines.

  • Buchwald-Hartwig Amination: Coupling aryl halides with amines to form C–N bonds.

  • Post-Functionalization: Modifying pre-assembled scaffolds with methanamine via reductive amination .

Hypothesized Biological Activities

CompoundTargetIC₅₀ (nM)Mechanism
EpacadostatIDO110.2Competitive inhibition
NavoximodIDO17.8Heme displacement
Hypothesized activity of [6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamineIDO1PendingHeme interaction

Antimicrobial Activity

Nitrogen-rich heterocycles often disrupt microbial cell membranes or enzyme function. The compound’s benzodiazole moiety may intercalate bacterial DNA, while the pyridine group could inhibit dihydrofolate reductase—a target of trimethoprim.

Neuroprotective and Antioxidant Effects

Benzodiazole derivatives exhibit radical-scavenging activity, mitigating oxidative stress in neurodegenerative models. The methanamine group may chelate metal ions involved in Fenton reactions, reducing hydroxyl radical formation.

Structure-Activity Relationship (SAR) Considerations

Modifications to the core structure could optimize pharmacokinetics and efficacy:

  • Methanamine Substitution: Replacing the primary amine with a tertiary amine (e.g., pyrrolidine) may enhance blood-brain barrier penetration.

  • Benzodiazole Functionalization: Electron-withdrawing groups (e.g., nitro, cyano) at the 5-position could increase binding affinity to hydrophobic enzyme pockets.

  • Pyridine Ring Expansion: Introducing a 4-methyl group might reduce metabolic clearance via cytochrome P450 inhibition.

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to avoid isomer formation during benzodiazole coupling.

  • Target Identification: High-throughput screening to map interactions with kinases, GPCRs, and epigenetic regulators.

  • Pharmacokinetic Profiling: Assessing oral bioavailability, plasma protein binding, and metabolite toxicity.

  • Therapeutic Combinations: Exploring synergy with checkpoint inhibitors (e.g., anti-PD-1) in immuno-oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator